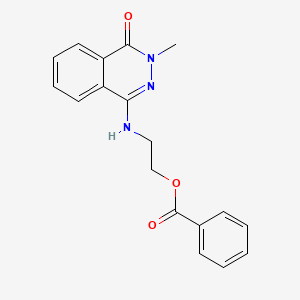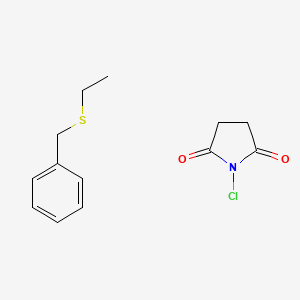
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, a precursor with a fluorine-substituted aromatic ring and a thioamide group can undergo cyclization in the presence of a suitable catalyst to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.
Scientific Research Applications
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets. The compound may act by inhibiting or activating specific enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-4-(trifluoromethyl)-1,3-thiazole: Lacks the fluorine substitution.
5-Fluoro-2-phenyl-4-(trifluoromethyl)-1,3-thiazole: Lacks the methyl group on the phenyl ring.
5-Fluoro-2-(4-methylphenyl)-1,3-thiazole: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of fluorine, methylphenyl, and trifluoromethyl groups in 5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole contributes to its distinct chemical properties and potential applications. The presence of these groups can enhance its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
70276-67-4 |
|---|---|
Molecular Formula |
C11H7F4NS |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
5-fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7F4NS/c1-6-2-4-7(5-3-6)10-16-8(9(12)17-10)11(13,14)15/h2-5H,1H3 |
InChI Key |
UZKJEPSKNQGCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


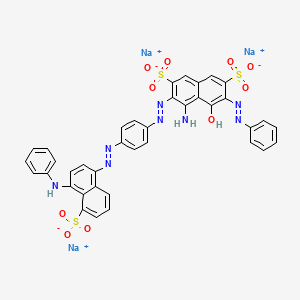
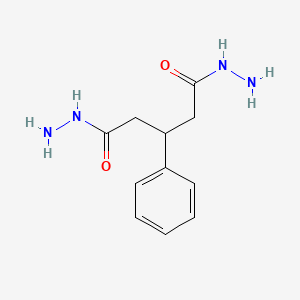
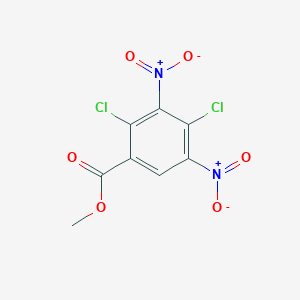

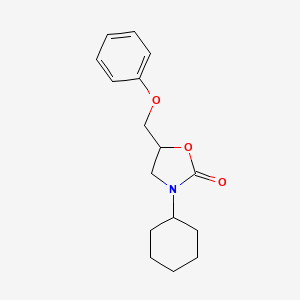
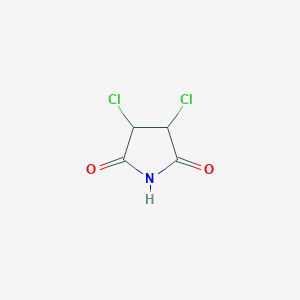
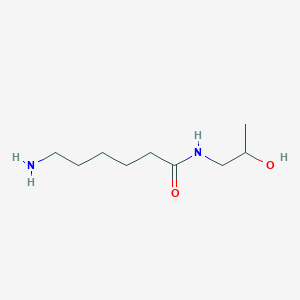
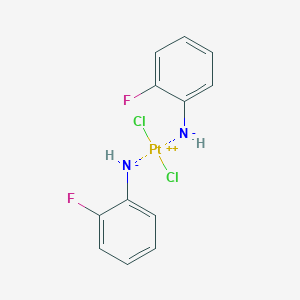

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
